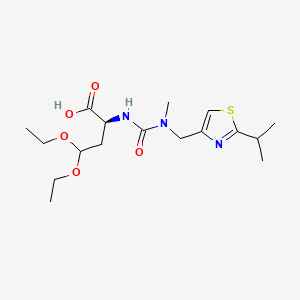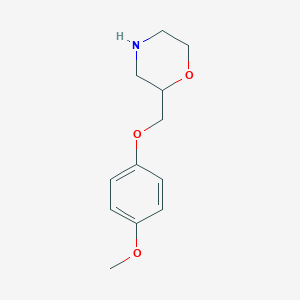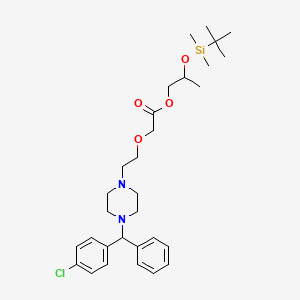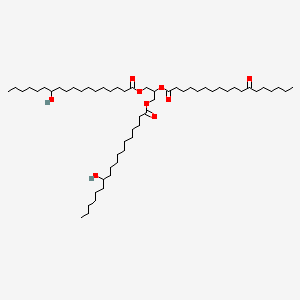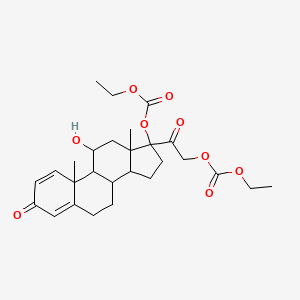
Prednisolone 17-Alpha,21-Bis-(ethyl carbonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) is a synthetic corticosteroid derivative of prednisolone. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) involves the esterification of prednisolone with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of carbonyl groups to hydroxyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling and gene expression due to its ability to modulate inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference material in quality control processes.
Mécanisme D'action
The mechanism of action of Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins.
Comparaison Avec Des Composés Similaires
Prednisolone: The parent compound with similar anti-inflammatory properties but without the ethyl carbonate ester groups.
Prednisolone 21-Acetate: A derivative with an acetate group at the 21st position, used for its enhanced stability and bioavailability.
Prednisolone 17-Ethyl Carbonate 21-Acetate: A compound with both ethyl carbonate and acetate groups, offering a unique combination of properties.
Uniqueness: Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) is unique due to its dual ester groups, which enhance its stability and solubility compared to other prednisolone derivatives. This makes it particularly valuable in research settings where precise control over compound properties is required.
Propriétés
Formule moléculaire |
C27H36O9 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
[17-(2-ethoxycarbonyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] ethyl carbonate |
InChI |
InChI=1S/C27H36O9/c1-5-33-23(31)35-15-21(30)27(36-24(32)34-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)22(18)20(29)14-26(19,27)4/h9,11,13,18-20,22,29H,5-8,10,12,14-15H2,1-4H3 |
Clé InChI |
JWGPTUXUTSCJHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


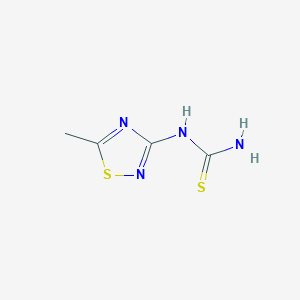
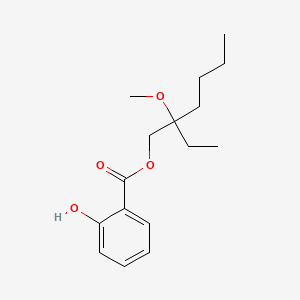
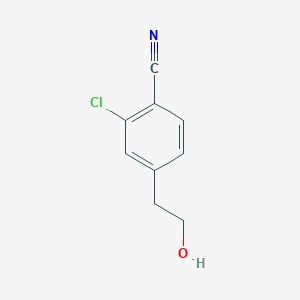
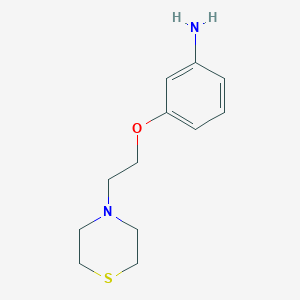
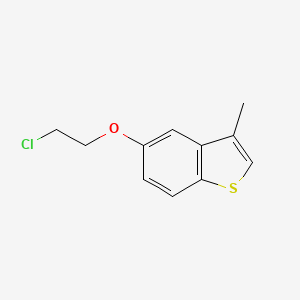
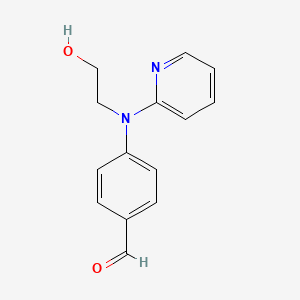
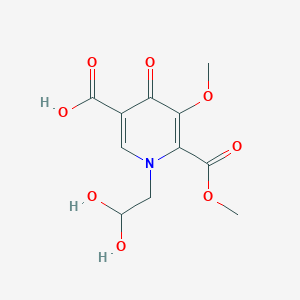
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

